molecular formula C19H20N6O6 B605892 叠氮-沙利度胺 CAS No. 2098488-36-7

叠氮-沙利度胺

货号 B605892
CAS 编号: 2098488-36-7
分子量: 428.41
InChI 键: USWFAZSQVLTHHA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azido-Thalidomide is a building block in the synthesis of proteolysis-targeting chimera (PROTAC) technologies . It contains thalidomide, which is a ligand for the E3 ubiquitin ligase cereblon, and can be conjugated to alkynylated ligands for target proteins via click chemistry .


Synthesis Analysis

A five-step synthesis of an azido-thalidomide analogue is presented. The sequence requires cheap and readily available starting materials and reagents, and only two steps require purification .


Molecular Structure Analysis

Azido-Thalidomide has a molecular formula of C19H20N6O6 . Its average mass is 428.399 Da and its monoisotopic mass is 428.144440 Da .


Chemical Reactions Analysis

Azido-Thalidomide is involved in operationally simple chemical reactions, termed click reactions, which are widely used in many scientific fields .

科学研究应用

Field

The specific scientific field is Cancer Research .

Summary of the Application

Thalidomide and its analogs, including Azido-Thalidomide, have been studied for their potential as anticancer drugs . They have been found to have antiangiogenic and immunomodulatory properties .

Methods of Application

In vitro assays were performed on a series of phthalimide derivatives, including Azido-Thalidomide . These compounds were evaluated for their ability to inhibit tubulin polymerization, which can lead to cell death by apoptosis .

Results or Outcomes

The compound 2k, a thalidomide analog, was found to be a good anticancer agent, acting on the A2058 melanoma cell line . It caused cell death by apoptosis due to its capability to inhibit tubulin polymerization . No cytotoxic effects on normal cells were detected for this compound .

Application in Drug Development

Field

The specific scientific field is Drug Development .

Summary of the Application

Azido-Thalidomide and its derivatives have been used in the development of new drugs . These compounds have been found to have various therapeutic effects, including anti-inflammatory, immunomodulatory, and antiangiogenic effects .

Methods of Application

The primary direct target of thalidomide and its derivatives, including Azido-Thalidomide, was identified using ferrite glycidyl methacrylate (FG) beads . This target, cereblon (CRBN), is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4 CRBN) .

Results or Outcomes

When a ligand such as thalidomide binds to CRBN, it recognizes various ‘neosubstrates’ depending on the shape of the ligand . CRBN has been utilized in a novel protein knockdown technology named proteolysis targeting chimeras (PROTACs) .

Application in Inhibiting Proliferation of Human Microvascular Endothelial Cells

Field

The specific scientific field is Cell Biology .

Summary of the Application

Azido-Thalidomide has been found to inhibit the proliferation of human microvascular endothelial cells . This property provides impetus for its use as a potential photoaffinity label of thalidomide .

Methods of Application

The azido-labeled analogue was synthesized and its activity was compared to that of thalidomide in inhibiting the proliferation of human microvascular endothelial cells .

Results or Outcomes

The azido-labeled analogue was found to possess activity comparable to that of thalidomide in inhibiting the proliferation of human microvascular endothelial cells .

Application in Treating Resistant Cancer Cells

Field

The specific scientific field is Oncology .

Summary of the Application

Thalidomide derivatives, including Azido-Thalidomide, have been found to drive resistant cancer cells to their deaths . These compounds influence the degradation of proteins responsible for the survival of cancer cells .

Methods of Application

For the study, researchers produced thalidomide derivatives and showed that these influence the degradation of proteins responsible for the survival of cancer cells .

Results or Outcomes

The study points to the possibility that thalidomide derivatives are potentially suitable for treating cancer . The thalidomide derivatives C5, C6, and C7 alter CRBN—the “labeling machine”—so that it can bind to BCL-2 . In this way, the BCL-2 molecule is marked for degradation—a possible new strategy against cancer .

Application as a Potential Photoaffinity Label of Thalidomide

Field

The specific scientific field is Chemistry .

Summary of the Application

Azido-Thalidomide has been synthesized as a potential photoaffinity label of thalidomide . This is due to its comparable activity to thalidomide in inhibiting the proliferation of human microvascular endothelial cells .

Methods of Application

A five-step synthesis of an azido-thalidomide analogue was presented . The sequence requires cheap and readily available starting materials and reagents, and only two steps require purification .

Results or Outcomes

The azido-labeled analogue was found to possess activity comparable to that of thalidomide in inhibiting the proliferation of human microvascular endothelial cells .

Application in Treating Multiple Myeloma

Field

The specific scientific field is Oncology .

Summary of the Application

Thalidomide, including its derivatives like Azido-Thalidomide, has been proven very effective in the treatment of multiple myeloma, malignant tumors in the bone marrow .

Methods of Application

Thalidomide and its derivatives bind to cereblon, leading to the degradation of proteins involved in B-cell survival and proliferation .

Results or Outcomes

Thalidomide has little to no myelosuppressive potential, negligible renal clearance, and long-proven anti-myeloma activity .

安全和危害

Thalidomide, the parent compound of Azido-Thalidomide, is known to cause severe birth defects if administered during pregnancy . It is also associated with a higher occurrence of blood clots and nerve and blood disorders .

未来方向

Thalidomide-based regimens remain important alternatives for heavily pretreated patients, especially for those who have no access to novel therapies and/or are not eligible for their use . Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .

属性

IUPAC Name

N-(4-azidobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O6/c20-24-22-9-2-1-8-21-15(27)10-31-13-5-3-4-11-16(13)19(30)25(18(11)29)12-6-7-14(26)23-17(12)28/h3-5,12H,1-2,6-10H2,(H,21,27)(H,23,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWFAZSQVLTHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-Thalidomide

Citations

For This Compound
20
Citations
SM Capitosti, TP Hansen, ML Brown - Organic Letters, 2003 - ACS Publications
… A five-step synthesis of an azido-thalidomide analogue is presented. The sequence requires cheap and readily available starting materials and reagents, and only two steps require …
Number of citations: 66 pubs.acs.org
S Kampmann - 2015 - research-repository.uwa.edu.au
Part I of this thesis describes the synthesis and biological evaluation of analogues of the medicinal drug thalidomide (I). Through a domino hydrogenation-reductive amination one-pot …
Number of citations: 1 research-repository.uwa.edu.au
M Schiedel, D Herp, S Hammelmann… - Journal of medicinal …, 2018 - ACS Publications
… Moreover, with our azido-thalidomide-conjugate (11), we provide a versatile cereblon ligand building block ready to be “clicked” to alkynylated ligands of other proteins. Given the broad …
Number of citations: 253 pubs.acs.org
J Bian, J Ren, Y Li, J Wang, X Xu, Y Feng, H Tang… - Bioorganic …, 2018 - Elsevier
… In addition, we also designed a “click-able” azido-thalidomide-conjugate as a versatile CRBN ligand ready for conjugation with other alkynylated ligands (Scheme 3). Wogonin was …
Number of citations: 110 www.sciencedirect.com
CM Loner, FA Luzzio, DR Demuth - Tetrahedron letters, 2012 - Elsevier
… In terms of a functional group found in biologically active molecules, compounds such as AZT 3a or azido-thalidomide 3b are excellent examples of pharmacophores which exhibit the …
Number of citations: 23 www.sciencedirect.com
LW Xia, MY Ba, W Liu, W Cheng, CP Hu… - Future Medicinal …, 2019 - Future Science
… first instance of PROTAC targeting epigenetic eraser, Jung and colleagues [76] designed sirtuin-rearranging ligands (SirtReals)-based PROTACs with a ‘click-able’ azido-thalidomide-…
Number of citations: 31 www.future-science.com
E Roshdy, M Mustafa, AER Shaltout… - European Journal of …, 2021 - Elsevier
… Compound 14 was prepared by clicking azido-thalidomide conjugate with triazole-based SirReal2 via N-butyl-2-oxyacetamide linker (Table 2). Fluorescence-based deacetylase activity …
Number of citations: 12 www.sciencedirect.com
S Bräse, C Gil, K Knepper… - Angewandte Chemie …, 2005 - Wiley Online Library
Since the discovery of organic azides by Peter Grieß more than 140 years ago, numerous syntheses of these energy‐rich molecules have been developed. In more recent times in …
Number of citations: 565 onlinelibrary.wiley.com
DP de Lima, DP de Lima - Recent Advances in the Synthesis of …, 2014 - books.google.com
… In addition to publications related to thalidomide analogues it is worth to mention a fine work dealing with a facile synthesis of azido-thalidomide analogue [63]. The workers used of …
Number of citations: 0 books.google.com
ME Sobhia, H Kumar, S Kumari - European Journal of Medicinal Chemistry, 2023 - Elsevier
… For example, described Sirt2 PROTAC, is synthesised with click reaction by obtaining azido-thalidomide conjugate (E3-ligase ligand with a linker, butane), obtained from 3-…
Number of citations: 1 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。